4-Cyclopropoxy-N,2-dimethylnicotinamide
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Overview
Description
4-Cyclopropoxy-N,2-dimethylnicotinamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.244 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a nicotinamide core, which is further substituted with methyl groups at the N and 2 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,2-dimethylnicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Esterification: Nicotinic acid undergoes esterification with methanol to form methyl nicotinate.
Aminolysis: The methyl nicotinate is then subjected to aminolysis with dimethylamine to yield N,2-dimethylnicotinamide.
Cyclopropanation: Finally, the cyclopropoxy group is introduced through a cyclopropanation reaction
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods often involve:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Optimized Reaction Conditions: Control of temperature, pressure, and pH to ensure high purity and yield.
Waste Management: Implementation of waste reduction and recycling processes to minimize environmental impact
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N,2-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Cyclopropoxy-N,2-dimethylnicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,2-dimethylnicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-2,6-dimethoxyphenol: A novel cyclopropanoid with similar structural features.
2-Chloro-N,2-dimethylnicotinamide: Another nicotinamide derivative with different substituents
Uniqueness
4-Cyclopropoxy-N,2-dimethylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,2-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-10(11(14)12-2)9(5-6-13-7)15-8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
ROIOSYOSZBFVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1C(=O)NC)OC2CC2 |
Origin of Product |
United States |
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